molecular formula C13H14N2O3 B3435799 ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B3435799
M. Wt: 246.26 g/mol
InChI Key: JKNXSEUOLRHKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. EMPC belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate is not fully understood. However, several studies have suggested that ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has also been found to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play a key role in the pathogenesis of inflammation.
Biochemical and Physiological Effects
ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In animal models of inflammation and pain, ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been shown to reduce the levels of inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has also been found to reduce the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a key mediator of inflammation. In addition, ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been found to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases, including inflammation, cancer, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit high purity and yield. In addition, ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential pharmacological properties, which makes it a promising candidate for further research. However, there are also some limitations to using ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate in lab experiments. For example, the exact mechanism of action of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate is not fully understood, which may limit its potential applications. In addition, more studies are needed to determine the safety and efficacy of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate in humans.

Future Directions

There are several future directions for research on ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate. One area of research is the development of novel derivatives of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate that exhibit improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the potential anticancer properties of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate, as several studies have suggested that ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate may have antitumor effects. In addition, more studies are needed to determine the safety and efficacy of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate in humans, which may pave the way for the development of new drugs for the treatment of inflammation, pain, and other diseases.

Scientific Research Applications

Ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential pharmacological properties. Several studies have reported that ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been found to possess antipyretic properties, which may make it a potential candidate for the treatment of fever.

properties

IUPAC Name

ethyl 2-(2-methylphenyl)-3-oxo-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(17)10-8-14-15(12(10)16)11-7-5-4-6-9(11)2/h4-8,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNXSEUOLRHKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In the same manner as in Reference Example 63 and using (2-methylphenyl)hydrazine•hydrochloride (5 g, 32 mmol), water (100 mL), potassium carbonate (9.7 g, 70 mmol) and diethyl ethoxymethylenemalonate (8.3 g, 38 mmol) as starting materials, the title compound (6.8 g, 87%) was obtained as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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